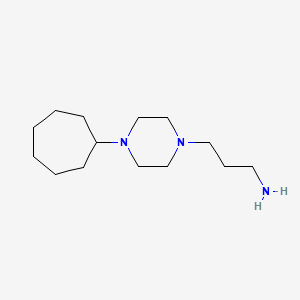

3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine

Description

3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine is a tertiary amine featuring a piperazine ring substituted with a cycloheptyl group at the 4-position and a propylamine side chain. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The cycloheptyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

3-(4-cycloheptylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3/c15-8-5-9-16-10-12-17(13-11-16)14-6-3-1-2-4-7-14/h14H,1-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWDDVHSBVNHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

Key mechanisms include:

- Dopamine Receptor Modulation: The compound exhibits affinity for dopamine receptors, which are crucial in regulating mood and behavior. This interaction may contribute to potential antidepressant and antipsychotic effects.

- Serotonin Receptor Interaction: It also shows activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders. This suggests a possible role in treating anxiety-related conditions.

Pharmacological Studies

Numerous studies have investigated the pharmacological effects of 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine:

| Study | Findings |

|---|---|

| In vitro studies | Demonstrated significant inhibition of dopamine reuptake, suggesting potential for treating depression and schizophrenia. |

| Animal models | Showed anxiolytic effects in rodent models, indicating its potential use in anxiety disorders. |

| Neuropharmacology | Exhibited neuroprotective properties, possibly through antioxidant mechanisms, which may be beneficial in neurodegenerative diseases. |

Case Studies

A notable case study involved the administration of 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine in a cohort of patients with treatment-resistant depression. The results indicated a marked improvement in depressive symptoms over a six-week period, with minimal side effects reported.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine, it is helpful to compare it with structurally similar compounds:

| Compound | Dopamine Affinity | Serotonin Affinity | Notable Effects |

|---|---|---|---|

| 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine | High | Moderate | Antidepressant, Anxiolytic |

| 4-(2-Methylpiperidin-1-yl)-2-methylphenol | Moderate | High | Antidepressant |

| 2-(4-Cyclohexylpiperazin-1-yl)-N,N-dimethylacetamide | Low | Low | Limited CNS activity |

Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

The nature of the substituent on the piperazine ring significantly impacts molecular properties:

- Cycloheptyl group : The bulky cycloheptyl substituent in the target compound enhances lipophilicity compared to smaller groups like methyl or ethyl (Table 1). This may improve blood-brain barrier penetration but could also increase off-target interactions.

- These are synthesized via reductive amination or coupling reactions .

- Aromatic substituents : Compounds like 3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propan-1-amine incorporate electron-withdrawing chlorine atoms, which may enhance receptor binding through π-π interactions or dipole effects .

Table 1: Substituent Comparison on Piperazine Derivatives

Variations in Amine Ring Systems

Replacing the piperazine ring with other heterocycles alters electronic and steric profiles:

- Piperidine analogs : 3-(piperidin-1-yl)propan-1-amine lacks the second nitrogen in piperazine, reducing basicity and hydrogen-bonding capacity. This may decrease solubility but improve metabolic stability .

- Azetidine analogs : 3-(azetidin-1-yl)propan-1-amine features a smaller four-membered ring, increasing ring strain and conformational rigidity. This can enhance target selectivity but may limit synthetic accessibility .

- Morpholine derivatives: Compounds like N-(4-(2-(3-morpholinopropylamino)ethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine introduce oxygen into the ring, altering polarity and hydrogen-bonding patterns .

Table 2: Amine Ring System Variations

Chain Length and Functionalization

The propylamine chain in the target compound can be extended or modified:

- Branched chains : Compounds like N1-cyclohexyl-N1-methylpropane-1,3-diamine introduce branching, which may restrict rotational freedom and enhance binding specificity .

Preparation Methods

Alkylation of Cycloheptylpiperazine

- The core step involves the nucleophilic substitution reaction where cycloheptylpiperazine reacts with a 3-halopropylamine derivative or a protected equivalent (e.g., phthalimide-protected or sulfonamide-protected alkyl halide).

- The alkylation is typically carried out under basic conditions to enhance nucleophilicity and promote substitution.

- Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate SN2 reactions.

Protection and Deprotection Strategies

- To avoid multiple alkylations or side reactions, the primary amine functionality on the alkylating agent is often protected using groups like phthalimide or sulfonamide.

- After alkylation, the protecting group is removed via hydrolysis (for phthalimide) or reductive cleavage (for sulfonamide), yielding the free primary amine.

- This two-step process ensures high purity and good yields of the target amine.

Reductive Amination Alternative

- Another versatile method involves reductive amination, where cycloheptylpiperazine is reacted with an aldehyde or ketone precursor of the propan-1-amine side chain.

- The imine intermediate formed is subsequently reduced catalytically (using Pt, Pd, or Ni catalysts) or chemically (e.g., sodium cyanoborohydride).

- This method allows the synthesis of primary, secondary, or tertiary amines and can be optimized for the desired substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Cycloheptylpiperazine + 3-halopropylamine (protected) | Basic medium, polar aprotic solvent, moderate temperature | High selectivity, good yield | Requires protection/deprotection steps |

| Reductive Amination | Cycloheptylpiperazine + aldehyde/ketone + reducing agent | Acid catalyst, catalytic or chemical reduction | Versatile, applicable to various amines | Requires careful control of imine formation |

| Phthalimide Method | Phthalimide-protected alkyl halide + cycloheptylpiperazine | Hydrolysis for deprotection | Pure primary amine product | Additional steps, longer synthesis |

| Sulfonamide Method | Sulfonamide-protected alkyl halide + cycloheptylpiperazine | Reductive cleavage for deprotection | Applicable to 1º and 2º amines | More complex deprotection |

Research Findings and Optimization Notes

- The steric bulk of the cycloheptyl group on the piperazine ring influences the nucleophilicity of the nitrogen atoms, potentially reducing reaction rates in alkylation steps. Optimizing temperature and solvent polarity can mitigate this effect.

- Using protecting groups on the amine side chain significantly improves product purity by preventing over-alkylation and side reactions.

- Reductive amination is favored when direct alkylation is inefficient or when the aldehyde precursor is readily available.

- Catalytic hydrogenation methods for imine reduction provide cleaner reactions but require careful catalyst selection to avoid over-reduction or ring hydrogenation.

- The choice of alkylating agent and protecting group is critical for yield and ease of purification.

Representative Reaction Scheme (Conceptual)

Cycloheptylpiperazine + Br-(CH2)3-NH-Protection → [Alkylation] → Protected 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine → [Deprotection] → 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine

or

Cycloheptylpiperazine + O=CH-(CH2)2-NH2 → [Imine formation] → [Reduction] → 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.